molecular formula C8H6N4O2 B1296371 4-(1H-tetrazol-5-yl)benzoic acid CAS No. 34114-12-0

4-(1H-tetrazol-5-yl)benzoic acid

Cat. No. B1296371
CAS RN: 34114-12-0
M. Wt: 190.16 g/mol
InChI Key: GEKBULKUEADYRB-UHFFFAOYSA-N
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Description

“4-(1H-tetrazol-5-yl)benzoic acid” is a chemical compound with the CAS Number: 34114-12-0 . Its molecular formula is C8H6N4O2 .


Synthesis Analysis

There are several papers related to the synthesis of compounds similar to “4-(1H-tetrazol-5-yl)benzoic acid”. For instance, one study discusses the synthesis of new compounds that had two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy . Another research paper mentions the successful synthesis of a series of 4- (1 H -1,2,4-triazol-1-yl)benzoic acid hybrids .


Molecular Structure Analysis

The molecular structure of “4-(1H-tetrazol-5-yl)benzoic acid” consists of a tetrazole ring attached to a benzoic acid group . The average mass of the molecule is 190.159 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-tetrazol-5-yl)benzoic acid” include a density of 1.5±0.1 g/cm3 . The boiling point is 467.5±47.0 °C at 760 mmHg .

Scientific Research Applications

Crystal Structure Analysis

4-(1H-tetrazol-5-yl)benzoic acid demonstrates significant interactions in its crystal structure, including hydrogen-bonding and π–π stacking. These interactions link the molecules into a three-dimensional network, showcasing its potential in crystal engineering and structural chemistry (Guo-qing Li et al., 2008).

Coordination Polymers and Metal Complexes

This compound is instrumental in the formation of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers display varied structural topologies influenced by ligand modifications, which are essential for understanding metal-ligand interactions and developing materials with specific properties (Weichao Song et al., 2009).

Organic Synthesis

The compound is used in the synthesis of related benzoic acids via Cu(I) catalyzed C–N coupling, demonstrating its role in facilitating regioselective chemical reactions. This is crucial for organic synthesis, particularly in the development of specific molecular architectures (Z. Song et al., 2019).

Luminescent Sensory Applications

In the realm of sensory materials, a Zn(II) coordination polymer derived from 4-(1H-tetrazol-5-yl)-benzoic acid has shown remarkable selectivity and sensitivity as a luminescent sensor for Al3+ ions and nitroaromatic explosives in aqueous solutions. This highlights its potential in environmental monitoring and security applications (Xiao Zhang et al., 2017).

Safety And Hazards

“4-(1H-tetrazol-5-yl)benzoic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(2H-tetrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKBULKUEADYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314323
Record name 4-(1H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-tetrazol-5-yl)benzoic acid

CAS RN

34114-12-0
Record name 34114-12-0
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Record name 4-(1H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Tetrazol-5-yl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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